molecular formula C18H21BrN2O B14607894 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide CAS No. 60613-74-3

4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide

Cat. No.: B14607894
CAS No.: 60613-74-3
M. Wt: 361.3 g/mol
InChI Key: VSGYPUIGPXSWBE-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, dimethyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazole ring. Subsequent methylation and bromination steps are carried out to introduce the dimethyl and bromide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of hydroxyl or cyano derivatives.

Scientific Research Applications

4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methoxy, dimethyl, and diphenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

60613-74-3

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

4-methoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;bromide

InChI

InChI=1S/C18H20N2O.BrH/c1-19-16(14-10-6-4-7-11-14)18(21-3)17(20(19)2)15-12-8-5-9-13-15;/h4-13,16H,1-3H3;1H

InChI Key

VSGYPUIGPXSWBE-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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